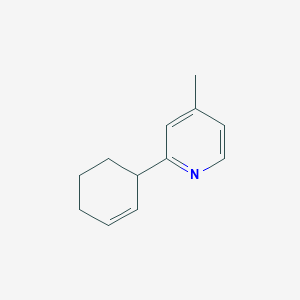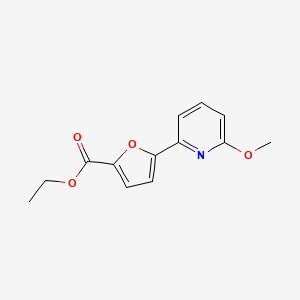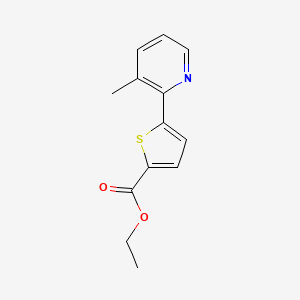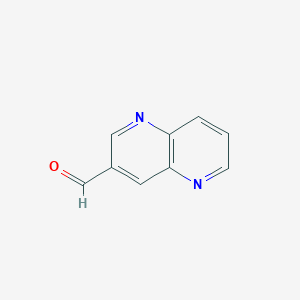
1,5-Naphthyridine-3-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulfur heterocycles .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridine-3-carbaldehyde can be represented by the SMILES stringO=Cc1cnc2cccnc2c1 . The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridine-3-carbaldehyde is a solid . The UV spectra of 1,5-naphthyridines are fairly similar to one another and contain three separate groups of bands . The IR and Raman spectra of 1,5-naphthyridines permitted the assignment of all fundamental vibrations of these heterocyclic systems .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1,5-Naphthyridine-3-carbaldehyde: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures that are significant in medicinal chemistry due to their biological activities .
Biological Activity
This compound has been utilized in the development of molecules with a wide range of biological activities. It’s particularly noted for its role in creating derivatives that can interact with biological systems, leading to potential therapeutic applications .
Formation of Metal Complexes
Researchers have explored the use of 1,5-Naphthyridine-3-carbaldehyde in forming metal complexes. These complexes have diverse applications, including catalysis, material science, and as models for studying metalloenzymes .
Reactivity with Electrophilic or Nucleophilic Reagents
The compound exhibits interesting reactivity patterns when exposed to various electrophilic or nucleophilic reagents. This reactivity is exploited in synthetic organic chemistry to create a plethora of specialized molecules .
Pharmaceutical Research
In pharmaceutical research, 1,5-Naphthyridine-3-carbaldehyde is modified to produce novel compounds. For instance, Pfizer researchers modified a related compound to create a novel azetidinyl tethered ketolide series, showcasing the versatility of the naphthyridine scaffold in drug development .
Optical Applications
The unique electronic structure of 1,5-Naphthyridine-3-carbaldehyde makes it suitable for optical applications. Its derivatives can be designed to exhibit specific photophysical properties, which are valuable in the development of optical sensors and devices .
Antimalarial Drug Synthesis
One of the most impactful applications is in the synthesis of antimalarial drugs. The compound has been used in the industrial preparation of drugs like pyronaridine tetraphosphate, a well-known antimalarial drug .
Organic Electronics
Lastly, the electronic properties of 1,5-Naphthyridine-3-carbaldehyde derivatives make them candidates for use in organic electronics. They can be incorporated into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,5-Naphthyridine-3-carbaldehyde is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 1,5-Naphthyridine-3-carbaldehyde may interact with its targets through similar mechanisms, but more research is needed to confirm this.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a great variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the biological activities exhibited by 1,5-naphthyridines, it is likely that 1,5-naphthyridine-3-carbaldehyde may have significant effects at the molecular and cellular level
Eigenschaften
IUPAC Name |
1,5-naphthyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOABMVKXVXKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678410 | |
| Record name | 1,5-Naphthyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridine-3-carbaldehyde | |
CAS RN |
959617-49-3 | |
| Record name | 1,5-Naphthyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391858.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1391859.png)
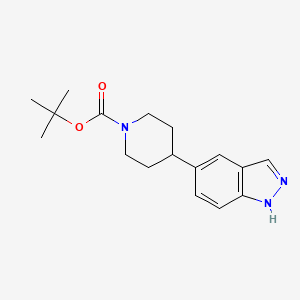
![Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391862.png)
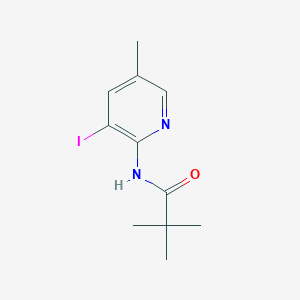
![6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391867.png)
